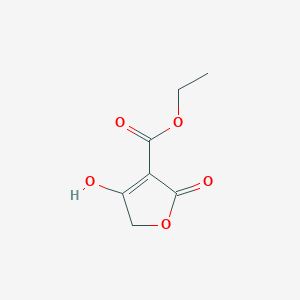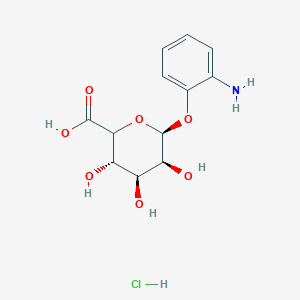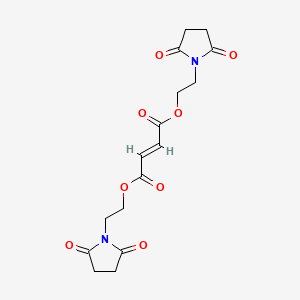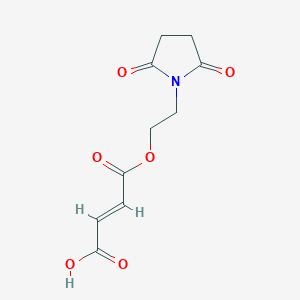
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound . It is a versatile compound used in scientific research and exhibits diverse applications, such as drug synthesis, organic reactions, and catalysis.
Synthesis Analysis
The synthesis of Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate involves the reaction of a malonic ester with chloroacetyl chloride . This reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 10-12°C for 1 hour, followed by 40-45°C for another hour .Applications De Recherche Scientifique
Furan derivatives, such as Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, have garnered significant interest in scientific research due to their potential in various applications. These compounds, derived from biomass, represent a sustainable alternative to non-renewable hydrocarbon sources. They serve as versatile intermediates in the synthesis of polymers, fuels, pharmaceuticals, and more, highlighting the shift towards greener chemistry practices.
Biomass Conversion and Polymer Production
One pivotal application area for furan derivatives involves the conversion of plant biomass into valuable chemicals and materials. Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, for instance, can be derived from hexose carbohydrates found in plant feedstocks. This process not only supports the development of sustainable polymers and functional materials but also contributes to the production of renewable fuels and various chemicals used across multiple industries. Such advancements are essential for reducing reliance on fossil fuels and promoting environmental sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
Antioxidant Activity Analysis
The exploration of antioxidant activities is another area where furan derivatives play a crucial role. Techniques for determining antioxidant capacities, such as the evaluation of radical scavenging abilities, are critical for understanding the potential health benefits of compounds. This research is vital in fields ranging from food engineering to pharmaceuticals, where antioxidant properties can influence the development of new products and therapies (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Impact
The biodegradation behavior of furan compounds in environmental contexts, such as soil and groundwater, is also of significant research interest. Understanding the microbial degradation pathways and the fate of these compounds can inform strategies for mitigating pollution and managing environmental risks. Research in this domain contributes to the broader goal of developing eco-friendly chemical processes and materials that pose minimal risks to ecosystems (Thornton et al., 2020).
Propriétés
IUPAC Name |
ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHHTJWIOPOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(COC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716413 | |
| Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
CAS RN |
21053-90-7 | |
| Record name | Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B3325292.png)












